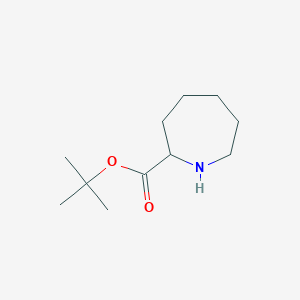

Tert-butyl azepane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl azepane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-7-5-4-6-8-12-9/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYRCNMUNXPDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Azepane 2 Carboxylate Scaffold Within Contemporary Organic Synthesis

Significance of Azepane Ring Systems in Advanced Organic Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prominent scaffold in a multitude of bioactive molecules and natural products. lifechemicals.comresearchgate.netnih.gov Its structural and pharmacological significance has led to considerable interest in its synthesis and functionalization within the fields of medicinal and organic chemistry. lifechemicals.comresearchgate.net

Azepane derivatives are core components of several approved pharmaceuticals and experimental drugs. lifechemicals.com For instance, Tolazamide is an oral hypoglycemic agent used in the management of type 2 diabetes, and Azelastine is a potent second-generation histamine (B1213489) antagonist. lifechemicals.com The natural product (-)-Balanol, a fungal metabolite, features an azepane ring and is a known inhibitor of protein kinase, serving as a scaffold for the development of potential antitumor agents. lifechemicals.comnih.gov The prevalence of this heterocyclic system in medicinally relevant compounds underscores its importance as a pharmacophore. researchgate.netnih.gov

The synthetic value of the azepane ring is also tied to its conformational flexibility. This structural characteristic can be crucial for the biological activity of molecules containing this ring system. lifechemicals.com Consequently, the development of synthetic methods to introduce substituents onto the azepane ring, thereby influencing its conformation, is a key area of research for effective drug design. lifechemicals.com The development of novel synthetic routes, including ring-closing metathesis and zirconium-mediated reactions, has expanded the ability of chemists to create diverse and functionalized azepane structures. researchgate.net

Table 1: Examples of Bioactive Molecules Containing the Azepane Ring

| Compound | Type | Noted Biological Activity |

|---|---|---|

| (-)-Balanol | Natural Product | Protein kinase inhibitor lifechemicals.comnih.gov |

| Tolazamide | Pharmaceutical | Anti-diabetic agent lifechemicals.com |

| Azelastine | Pharmaceutical | Histamine antagonist lifechemicals.com |

| Capsazepine | Synthetic | Vanilloid receptor antagonist researchgate.net |

Strategic Utility of the tert-Butyl Ester Protecting Group in Chemical Synthesis

In multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving chemo-selectivity. The tert-butyl (t-Bu) group is a widely employed protecting group for carboxylic acids and alcohols due to its unique stability and reactivity profile. thieme.de

The tert-butyl ester is highly stable under a variety of reaction conditions, particularly against nucleophiles and reducing agents. thieme.de This stability allows chemists to perform reactions on other functional groups within a complex molecule without affecting the protected carboxylic acid. pearson.com For example, an amino acid can be N-protected with a group like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), while the carboxylic acid is protected as a tert-butyl ester, enabling selective modification of the amine. researchgate.net

The key advantage of the tert-butyl ester is the mild conditions required for its removal (deprotection). It is readily cleaved under acidic conditions to regenerate the carboxylic acid. thieme.de This is typically achieved using trifluoroacetic acid (TFA) or other Brønsted or Lewis acids like zinc bromide (ZnBr₂). thieme.deacs.org The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl carbocation, which facilitates the cleavage of the C-O bond. youtube.com This selective deprotection is crucial when other acid-labile groups are present, allowing for orthogonal protection strategies in complex syntheses. acs.org

Recent research has explored even milder deprotection methods, such as using the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane, which avoids strong acids and high temperatures. acs.org The formation of tert-butyl esters can be achieved through several methods, including the reaction of a carboxylic acid with isobutene or tert-butanol (B103910) under acidic catalysis, or by using tert-butylating agents like di-tert-butyl dicarbonate (B1257347). thieme.de A newer method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which offers high yields and faster reaction times, even for substrates like free amino acids. organic-chemistry.org

Table 2: Selected Reagents for Protection and Deprotection of Carboxylic Acids as tert-Butyl Esters

| Process | Reagent(s) | Typical Conditions |

|---|---|---|

| Protection | tert-Butanol, H₂SO₄ (cat.) | Acid catalysis |

| Protection | Isobutene, H₂SO₄ (cat.) | Acid catalysis thieme.de |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base catalysis |

| Protection | Tf₂NH (cat.), tert-Butyl acetate | Mild, efficient organic-chemistry.org |

| Deprotection | Trifluoroacetic acid (TFA) | Anhydrous, e.g., in DCM thieme.de |

| Deprotection | Zinc Bromide (ZnBr₂) | Lewis acid catalysis in DCM acs.org |

| Deprotection | Tris(4-bromophenyl)aminium hexafluoroantimonate, Triethylsilane | Radical cation catalysis acs.org |

Synthetic Methodologies for Tert Butyl Azepane 2 Carboxylate

Direct Synthesis Approaches for Azepane-2-carboxylic Esters

The construction of the azepane ring system is a primary challenge in the synthesis of tert-butyl azepane-2-carboxylate. Several direct approaches have been established for creating azepane-2-carboxylic esters and related ketone precursors, which can be subsequently converted to the desired carboxylate.

Two of the most common strategies for preparing the azepan-4-one core, a frequent precursor, are Dieckmann condensation and ring expansion. acs.org

Dieckmann Condensation: This intramolecular cyclization of a dicarboxylic acid ester is a foundational method for forming cyclic ketones. The synthesis of 1-Boc-azepan-4-one via this route involves a multi-step sequence starting from ethyl 3-aminobutyrate. Key steps include N-protection, Michael addition to form a diester intermediate, the Dieckmann condensation itself to close the ring, followed by decarboxylation and final N-acylation with di-tert-butyl dicarbonate (B1257347). acs.org

Ring Expansion: An alternative approach involves the expansion of a smaller ring, typically a piperidine (B6355638) derivative. For instance, 1-Boc-piperid-4-one can be subjected to a ring expansion reaction using ethyl diazoacetate with a Lewis acid like boron trifluoride etherate (BF₃·ether) at low temperatures. acs.org

Other cyclization methods commonly employed for forming the azepane scaffold include reductive amination, ring-closing metathesis (RCM), and alkene-nitrone cycloaddition. nih.gov These methods provide versatile pathways to the core structure from various acyclic precursors.

Stereoselective Synthesis of Enantiopure this compound

Controlling the stereochemistry at the C2 position is critical for the synthesis of biologically active molecules. The development of stereoselective methods to produce enantiopure forms of this compound has been a major focus of research, employing asymmetric catalysis, chiral auxiliaries, and diastereoselective transformations. A robust asymmetric synthesis for (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, highlighting the importance of stereocontrol. nih.gov The key step in this scalable synthesis is an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which establishes the C2 and C5 stereocenters simultaneously and selectively. nih.gov

Asymmetric Catalysis in Azepane Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is increasingly applied to the synthesis of complex heterocyclic structures like azepanes.

One notable example is the copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines. This method yields 7-membered bridged biarylamines (dibenzo[b,d]azepines) containing both central and axial stereogenic elements with high yields and excellent diastereo- and enantioselectivities (>20:1 d.r., up to 99% ee). rsc.orgrsc.org The same catalytic system can also facilitate a related borylative cyclization to produce versatile boronic ester derivatives under mild conditions. rsc.org

Organocatalysis has also emerged as a powerful tool. The first enantioselective organocatalyzed domino synthesis of azepane moieties was developed using a temporary-bridge strategy. rsc.org This approach involves an annulation of α-ketoamides with enals, leading to oxygen-bridged azepanes. The cascade reaction forms three new bonds and up to four stereocenters with very high stereoselectivity, providing access to optically active azepanone and azepanol derivatives. rsc.org

| Catalyst System | Substrate Type | Product | Stereoselectivity | Reference |

| CuI/(Ph-BPE) | 2'-vinyl-biaryl-2-imines | Dibenzo[b,d]azepines | >20:1 d.r., up to 99% ee | rsc.orgrsc.org |

| Chiral Amine (Organocatalyst) | α-ketoamides and enals | Oxygen-bridged azepanes | High stereoselectivity | rsc.org |

| Ni(II)/Chiral Ligand | Alkynes | Azepine derivatives | High enantioselectivity | researchgate.net |

Chiral Auxiliary Strategies for Stereocontrol

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is widely used in asymmetric synthesis.

Commonly used chiral auxiliaries include:

Ephedrine Derivatives: Pseudoephedrine and its analogue pseudoephenamine are effective chiral auxiliaries for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids. harvard.edu Pseudoephenamine is often considered superior as it is free from regulatory restrictions and its amide derivatives tend to be more crystalline, facilitating purification and analysis. harvard.edu

Oxazolidinones: Popularized by David Evans, oxazolidinone auxiliaries are attached to a carboxylic acid to form an imide. The substituents on the oxazolidinone ring then direct stereoselective reactions such as alkylations and aldol reactions at the α-carbon of the original acid.

Sulfur-based Auxiliaries: Ellman's chiral tert-butanesulfinamide is a highly efficient reagent for the stereoselective synthesis of chiral amines, which can be precursors to azepane derivatives. osi.lv

The general process involves attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction to create the new stereocenter, and finally cleaving the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

Diastereoselective Transformations Leading to Azepane Derivatives

Diastereoselective reactions are used to synthesize a specific diastereomer of a product. These methods often rely on an existing stereocenter within the starting material to control the formation of a new stereocenter.

A powerful approach involves the highly diastereoselective alkylations of chiral seven-membered rings fused to tetrazoles. nih.gov The resulting α-substituted tetrazoles can be formed as a single diastereomer. Subsequent reduction of the tetrazole products provides a novel route to highly substituted and diastereomerically enriched azepanes. nih.gov Computational studies have indicated that torsional effects are responsible for the high diastereoselectivity observed in these transformations. nih.gov

Another example is the diastereoselective hydroboration of tetrahydroazepines, which yields regioisomeric azepanols that can be oxidized to the corresponding oxo-azepines. nih.gov This method allows for efficient access to versatile azepane synthons with a high degree of diastereoselectivity. nih.gov Gold(I)-catalyzed ammoniumation/ring-expansion reactions also proceed stereoselectively, producing monomeric or dimeric azepine products in good to excellent yields depending on the substrate. researchgate.net

| Reaction Type | Starting Material | Key Feature | Product | Reference |

| Alkylation | Chiral seven-membered-ring-fused tetrazoles | High diastereoselectivity controlled by existing stereocenter and torsional effects. | Diastereomerically enriched substituted azepanes (after reduction). | nih.gov |

| Hydroboration-Oxidation | Tetrahydroazepines | Substrate-dependent diastereoselectivity. | Diastereomerically pure oxo-azepines. | nih.gov |

| Gold(I)-catalyzed Ring Expansion | N-sulfonylated azetidine derivatives | Divergent deauration pathways leading to high diastereoselectivity. | Monomeric or dimeric azepine products. | researchgate.net |

Development of Novel and Efficient Synthetic Routes

The search for more efficient, economical, and environmentally friendly synthetic methods is a constant driver in organic chemistry. This has led to the development of novel routes for azepane synthesis that often incorporate principles of green chemistry.

Green Chemistry Principles in Azepane Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kean.edumdpi.com Key principles include atom economy, use of safer solvents, energy efficiency, and waste reduction. kean.edunih.gov

In the context of azepane synthesis, several greener strategies have been reported. A catalyst-free ring expansion reaction of tetrahydroisoquinolines has been developed for the construction of the dibenzo[b,d]azepine skeleton. rsc.org This method notably uses air as a "green" oxidant and proceeds with good functional group tolerance and a wide substrate scope, making it suitable for scale-up. rsc.org

Other green approaches in heterocyclic synthesis include the use of microwave irradiation to reduce reaction times and solvent volumes, employing less harmful solvents, and developing one-pot cascade reactions that minimize intermediate purification steps. mdpi.comresearchgate.net The transition to such sustainable methods is crucial for the future of pharmaceutical manufacturing. kean.edu

Flow Chemistry Approaches for Enhanced Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of pharmaceutical intermediates, including this compound. Flow chemistry offers numerous advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. These benefits are particularly relevant for the synthesis of this compound, which typically involves the reduction of the corresponding lactam, tert-butyl 2-oxoazepane-1-carboxylate. This section explores the application of flow chemistry for this key transformation.

The primary route to this compound involves the reduction of the amide functionality within the N-Boc protected caprolactam ring. In a continuous flow setup, this can be efficiently achieved through two primary methods: catalytic hydrogenation and reduction using hydride reagents.

Continuous Catalytic Hydrogenation

Continuous catalytic hydrogenation is a well-established and green method for the reduction of various functional groups. rsc.org For the synthesis of this compound, a solution of the precursor, tert-butyl 2-oxoazepane-1-carboxylate, in a suitable solvent is continuously pumped through a heated reactor column packed with a heterogeneous catalyst. youtube.com Hydrogen gas is introduced into the stream, often using a tube-in-tube reactor to ensure efficient gas-liquid mixing and to maintain a pressurized system. rsc.org

The use of a packed-bed reactor with a solid-supported catalyst simplifies product purification as the catalyst is retained within the reactor, allowing for a continuous output of the product stream which can then be subjected to in-line purification or solvent evaporation. durham.ac.uk Common catalysts for such reductions include palladium or platinum on a solid support like carbon or alumina.

Table 1: Illustrative Parameters for Continuous Catalytic Hydrogenation of tert-butyl 2-oxoazepane-1-carboxylate

| Parameter | Value |

| Catalyst | 10% Pd/C |

| Reactor Type | Packed-Bed Reactor |

| Temperature | 80 - 120 °C |

| Pressure | 10 - 50 bar |

| Substrate Concentration | 0.1 - 0.5 M in THF |

| Flow Rate | 0.5 - 2.0 mL/min |

| Residence Time | 10 - 30 min |

| Hydrogen Source | In-line H₂ gas |

Note: The data in this table is illustrative and based on typical conditions for similar reductions in flow chemistry.

Research in the field of continuous flow hydrogenation has demonstrated its robustness for a wide range of chemical transformations, highlighting benefits such as increased reaction throughput and simplified workup procedures. rsc.org

Flow Reduction with Hydride Reagents

An alternative to catalytic hydrogenation is the use of soluble reducing agents in a continuous flow system. Borane dimethylsulfide complex (BH₃·DMS) is a powerful reagent for the reduction of amides and lactams. researchgate.net In a flow process, a stream of the substrate, tert-butyl 2-oxoazepane-1-carboxylate, is mixed with a stream of the borane reagent at a T-mixer before entering a heated reactor coil. The precise control over stoichiometry and residence time in a flow reactor minimizes the formation of byproducts.

This approach offers the advantage of operating at lower pressures compared to catalytic hydrogenation. However, it necessitates a subsequent quenching step to neutralize the excess reagent and decompose the borane complexes, which can also be integrated into the continuous flow setup.

Table 2: Representative Conditions for Flow Reduction of tert-butyl 2-oxoazepane-1-carboxylate with BH₃·DMS

| Parameter | Value |

| Reducing Agent | Borane dimethylsulfide complex (BH₃·DMS) |

| Reactor Type | Coiled Capillary Reactor |

| Temperature | 60 - 100 °C |

| Substrate Concentration | 0.2 - 1.0 M in 2-MeTHF |

| Flow Rate | 1.0 - 5.0 mL/min |

| Residence Time | 5 - 20 min |

| Quenching Agent | Methanol (B129727) / Aqueous HCl |

Note: The data in this table is illustrative and based on typical conditions for similar reductions in flow chemistry.

The application of flow chemistry for reductions with potent reagents like BH₃·DMS enhances the safety of the process by minimizing the amount of reagent present at any given time and by allowing for better thermal management of the potentially exothermic reaction. researchgate.net

Chemical Transformations and Reactivity of Tert Butyl Azepane 2 Carboxylate

Reactions Involving the Azepane Ring System

The reactivity of the azepane ring in tert-butyl azepane-2-carboxylate is diverse, allowing for modifications such as ring expansion, functionalization of the nitrogen atom, and substitutions on the ring carbons.

Ring Expansion and Contraction Methodologies

Ring expansion of piperidine (B6355638) derivatives provides a common route to azepane skeletons. For instance, the ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate has been described as a method for producing tert-butyl 4-oxoazepane-1-carboxylate, a related azepane derivative. researchgate.netscribd.com This type of reaction, often catalyzed by a Lewis acid, proceeds through a Tiffeneau-Demjanov-like rearrangement. A large-scale industrial process for this transformation has been developed, highlighting its utility. researchgate.netscribd.com The mechanism involves the initial formation of a β-hydroxy-α-diazoester, which then undergoes rearrangement with the expulsion of nitrogen gas to yield the expanded seven-membered ring. scribd.com

Conversely, ring contraction of azepine derivatives can be achieved through various methods. One such strategy involves a deaminative ring contraction cascade. In this approach, biaryl-linked azepine intermediates can undergo a sequence of reactions, including a nih.govorganic-chemistry.org-Stevens rearrangement and a Hofmann elimination, to ultimately excise the nitrogen atom and form a smaller carbocyclic or heterocyclic ring. nih.gov

Functionalization of the Azepane Nitrogen Atom

The secondary amine within the azepane ring of this compound is a key site for functionalization. N-alkylation and N-arylation are common transformations that introduce substituents onto the nitrogen atom, thereby modifying the compound's properties.

N-arylation of carbamates, including those with cyclic amine structures, can be achieved through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions typically employ a palladium catalyst, a suitable ligand, and a base to couple the amine with an aryl halide or triflate. While the direct N-arylation of this compound is not explicitly detailed in the provided results, the general principles of N-arylation of similar carbamates are well-established. researchgate.netresearchgate.net

Regioselective and Stereoselective Substitutions on the Azepane Ring Carbons

Achieving regioselective and stereoselective substitutions on the carbon atoms of the azepane ring is crucial for the synthesis of complex, biologically active molecules. One approach involves the stereoselective and regioselective synthesis of azepane derivatives through the ring expansion of piperidines. This method has been shown to produce diastereomerically pure azepane derivatives with high yield and selectivity. rsc.org The stereochemistry of the starting piperidine dictates the stereochemistry of the resulting azepane.

Furthermore, the synthesis of trifluoromethyl-substituted azepine-2-carboxylates has been accomplished via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with amines. nih.gov This method allows for the introduction of a trifluoromethyl group and the formation of the azepine ring in a single step, with the potential for creating stereocenters.

Reactions Involving the Carboxylate Moiety

The tert-butyl carboxylate group of the molecule can undergo various transformations, including derivatization and selective cleavage.

Derivatization of the Carboxyl Group (e.g., amide formation, reduction)

The carboxylate group can be converted into other functional groups, such as amides. A common method for amide bond formation involves the activation of the carboxylic acid, which can be generated from the tert-butyl ester, followed by reaction with an amine. Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) are frequently used to facilitate this transformation. nih.gov The reaction of a carboxylic acid with EDC and HOBt forms a reactive HOBt ester, which then reacts with an amine to form the amide bond. nih.gov

Reduction of the ester functionality to an alcohol can also be achieved using standard reducing agents. However, the choice of reagent is critical to avoid the reduction of other functional groups present in the molecule.

Selective Cleavage and Transformation of the tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

Several methods exist for the selective deprotection of tert-butyl esters. Aqueous phosphoric acid is an effective and mild reagent for this purpose, offering good selectivity in the presence of other acid-sensitive groups. nih.gov Another method involves the use of silica (B1680970) gel in refluxing toluene, which provides good yields of the corresponding carboxylic acid and is selective for tert-butyl esters over tert-butyl ethers. researchgate.net Additionally, a combination of a tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane can mediate a mild cleavage of the tert-butyl ester. organic-chemistry.org

The tert-butyl ester can also be converted directly to other functional groups. For example, treatment with thionyl chloride (SOCl₂) can convert tert-butyl esters into acid chlorides, while other esters like benzyl (B1604629) or methyl esters remain unreactive. organic-chemistry.org These in-situ generated acid chlorides can then be reacted with alcohols or amines to form new esters or amides. organic-chemistry.org

Interactive Data Tables

Table 1: Ring Expansion of Piperidine Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| tert-Butyl piperid-4-one-1-carboxylate | Ethyl diazoacetate | tert-Butyl 4-oxoazepane-1-carboxylate | Good | researchgate.netscribd.com |

Table 2: Selective Cleavage of Tert-butyl Esters

| Reagent | Conditions | Selectivity | Reference |

| Aqueous phosphoric acid | Mild | Good, tolerates other acid-sensitive groups | nih.gov |

| Silica gel | Refluxing toluene | Selective for t-butyl esters over t-butyl ethers | researchgate.net |

| Tris(4-bromophenyl)amminium radical cation/triethylsilane | Mild | - | organic-chemistry.org |

| Thionyl chloride (SOCl₂) | Room temperature | Converts t-butyl ester to acid chloride | organic-chemistry.org |

Mechanistic Aspects of Key Chemical Transformations

The reactivity of this compound is largely dictated by the interplay between the protective tert-butoxycarbonyl (Boc) group, the azepane ring, and the tert-butyl ester functionality. Understanding the mechanisms of its reactions is crucial for the strategic design of synthetic routes involving this versatile building block. Key transformations include N-Boc deprotection, ester hydrolysis, and functionalization at the α-carbon.

N-Boc Deprotection: A Stepwise Unveiling of the Amine

The removal of the Boc protecting group is a fundamental transformation, typically achieved under acidic conditions. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This initial protonation enhances the electrophilicity of the carbonyl carbon.

The next step involves the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This step is often the rate-determining step of the deprotection process. The carbamic acid is unstable and readily decarboxylates to yield the free secondary amine of the azepane ring and carbon dioxide gas. amelica.org Kinetic studies on the cleavage of N-Boc groups have provided evidence for a second-order dependence on the acid concentration in some cases, suggesting a more complex mechanism involving a second molecule of acid in the transition state. acs.org

An alternative view, supported by NMR and in silico experiments, suggests the formation of a transient charged carbamate (B1207046) intermediate, particularly in the context of N-dealkylation of hindered tertiary amines in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O). spinchem.com While this is a transprotection reaction, the mechanistic insights into the role of Boc₂O as an additive to promote N-C bond cleavage could have implications for understanding side reactions or alternative deprotection pathways.

It is important to note that the tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic sites within the molecule or in the reaction mixture.

Ester Hydrolysis: Navigating Steric Hindrance

The hydrolysis of the tert-butyl ester of azepane-2-carboxylate to the corresponding carboxylic acid is another critical transformation. Due to the steric bulk of the tert-butyl group, this reaction is generally resistant to base-mediated hydrolysis under standard conditions. rsc.org However, specialized conditions have been developed to overcome this challenge.

One effective method involves the use of tert-butylamine (B42293) (t-BuNH₂) in a mixture of methanol (B129727) and water, often in the presence of lithium bromide (LiBr). amelica.org The proposed mechanism for this enhanced reactivity involves the coordination of the lithium ion to the ester carbonyl, increasing its electrophilicity. The combination of t-BuNH₂ and methanol is believed to facilitate the nucleophilic attack of water or hydroxide (B78521) on the activated carbonyl carbon. The steric hindrance of the tert-butyl group significantly influences the reaction rate, with tert-butyl esters hydrolyzing much slower than their methyl or ethyl counterparts under these conditions. amelica.org

The hydrolysis of the ester can also be achieved under acidic conditions, often concurrently with N-Boc deprotection. The mechanism in this case would involve protonation of the ester carbonyl, followed by nucleophilic attack of water.

| Reaction | Reagents and Conditions | Mechanistic Notes |

| N-Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Protonation of the Boc carbonyl, followed by formation of a tert-butyl cation and an unstable carbamic acid that decarboxylates. amelica.org |

| Ester Hydrolysis | t-BuNH₂/LiBr/MeOH/H₂O | Li⁺ coordinates to the ester carbonyl, activating it for nucleophilic attack. Steric hindrance from the t-butyl group is a major factor in reaction rate. amelica.org |

| Amidation | Amine, Potassium tert-butoxide | Base-assisted activation of the amine for nucleophilic attack on the ester carbonyl. researchgate.net |

α-Functionalization: Harnessing Carbanion Chemistry

The carbon atom alpha to the carboxylate group presents an opportunity for functionalization, typically through the formation of an enolate or a related carbanionic species. The N-Boc group plays a crucial role in directing and stabilizing the lithiated intermediate.

The α-lithiation of N-Boc protected cyclic amines, followed by quenching with an electrophile, is a common strategy for introducing substituents at the α-position. The mechanism involves the deprotonation of the α-proton by a strong base, such as sec-butyllithium, often in the presence of a chelating agent like sparteine (B1682161) to induce stereoselectivity. The resulting lithiated species is a nucleophile that can react with a variety of electrophiles. The stereochemical outcome of these reactions is highly dependent on the conformation of the lithiated intermediate and the direction of approach of the electrophile.

While detailed mechanistic studies specifically on this compound are not extensively reported in the provided literature, research on related N-Boc protected heterocycles provides valuable insights. For instance, the synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been achieved through an oxidative cleavage of an aza-bicyclo[3.2.2]nonene precursor, which simultaneously establishes the stereochemistry at the C2 and C5 positions. nih.gov This suggests that ring-opening and rearrangement reactions can be powerful tools for the stereocontrolled synthesis of functionalized azepanes, with the mechanism likely involving complex electronic rearrangements.

Further research into the synthesis of functionalized azepines via copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes proposes a mechanism involving the initial formation of a copper acetylide. This is followed by nucleophilic addition of an amine and subsequent intramolecular cyclization to form the seven-membered ring. rsc.org Although this is a de novo synthesis of the ring system rather than a transformation of a pre-existing one, it highlights the mechanistic possibilities for forming and modifying the azepane core.

Role As a Synthetic Building Block in Complex Molecule Construction

Precursor in Heterocyclic Compound Synthesis

The functionalized azepane ring of tert-butyl azepane-2-carboxylate serves as a foundational element for the synthesis of a variety of more complex heterocyclic systems. While its most direct application is in the generation of substituted azepanes, it also acts as a starting point for the construction of fused and spirocyclic heterocyclic structures.

The nitrogen atom and the carboxylate group of the molecule offer two reactive handles for further chemical transformations. The secondary amine can be readily N-functionalized, and the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. These modifications allow for the elaboration of the azepane ring and the introduction of diverse substituents.

Furthermore, the carbon backbone of the azepane ring can be modified through various synthetic strategies. For instance, the activation of α-hydrogens to the carboxylate group allows for alkylation reactions, leading to the introduction of new carbon-carbon bonds. libretexts.orglibretexts.org These transformations pave the way for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, derivatives of this compound can be used to synthesize spirocyclic systems, where two rings share a common atom, by functionalizing the azepane ring and then inducing a cyclization reaction. researchgate.netbldpharm.comambeed.comambeed.combldpharm.com

The synthesis of fused heterocyclic systems, where the azepane ring is annulated with another ring, can also be envisioned starting from appropriately functionalized this compound derivatives. researchgate.netmdpi.combeilstein-journals.org

Intermediate in the Total Synthesis of Natural Products and Analogues

The azepane structural motif is present in a range of biologically active natural products, making this compound a key intermediate in their total synthesis. One of the most prominent examples is the synthesis of Balanol, a potent inhibitor of protein kinase C (PKC), and its analogues. nih.govresearchgate.net

The total synthesis of Balanol requires the construction of a highly substituted hexahydroazepine core with specific stereochemistry. nih.govresearchgate.netkoreascience.kr Synthetic strategies often involve the use of a chiral precursor that establishes the stereocenters of the azepane ring early in the synthesis. While various starting materials can be employed, the synthesis of the hexahydroazepine fragment often converges on an intermediate that is structurally analogous to a substituted this compound. nih.gov The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the ester functionality are crucial for carrying out subsequent transformations in a controlled manner.

The general approach to the azepine core of Balanol often involves the following key steps:

Establishment of the chiral centers: This is often achieved through asymmetric reactions or the use of a chiral starting material.

Ring formation: Ring-closing metathesis (RCM) is a common strategy to form the seven-membered azepane ring. researchgate.netkoreascience.kr

Functional group manipulation: The ester and other functional groups on the azepane ring are then modified to complete the synthesis of the natural product.

The following table summarizes the key fragments of Balanol and the role of the azepane core:

| Fragment | Description | Relevance of Azepane Core |

| Benzophenone | A substituted aromatic ketone. | Provides key interactions with the target protein. |

| Hexahydroazepine | A seven-membered nitrogen-containing ring. | The central scaffold that connects the other two fragments and dictates the overall conformation. |

| 4-hydroxybenzamide | An amide-containing aromatic ring. | Contributes to the binding affinity and selectivity. |

Scaffold for Combinatorial Chemistry and Library Generation

The this compound scaffold holds significant potential for the generation of combinatorial libraries due to its:

Three-dimensional character: The non-planar azepane ring provides access to a region of chemical space that is often underexplored by more traditional, flatter aromatic scaffolds.

Multiple points of diversification: The nitrogen atom, the carboxylic acid functionality (after deprotection), and various positions on the carbon backbone can be readily modified, allowing for the introduction of a wide range of substituents.

Drug-like properties: The azepane motif is found in a number of biologically active compounds, suggesting that libraries based on this scaffold may have a higher probability of interacting with biological targets.

Despite this potential, the use of this compound as a scaffold for the generation of large combinatorial libraries is not yet extensively documented in scientific literature. However, the principles of combinatorial synthesis can be readily applied to this building block. For instance, a library of N-acylated azepane-2-carboxylates could be synthesized by reacting this compound with a diverse set of carboxylic acids. Further diversity could be introduced by alkylating the α-position of the ester.

Applications in Stereochemically Defined Synthetic Pathways

The stereochemistry of a molecule is often critical for its biological activity. Chiral building blocks, such as the enantiomerically pure forms of this compound, are therefore highly valuable in the synthesis of stereochemically defined molecules. nih.govbldpharm.comresearchgate.net

The stereocenter at the C2 position of this compound can be used to control the stereochemical outcome of subsequent reactions. This is a key principle in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. yale.eduiupac.orgnih.gov

For example, the enolate formed by deprotonation of this compound can undergo diastereoselective alkylation. libretexts.orglibretexts.org The existing stereocenter on the azepane ring directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer over the other. This allows for the synthesis of azepanes with multiple stereocenters in a controlled manner.

Furthermore, the development of asymmetric syntheses of substituted azepane-2-carboxylate derivatives has been a significant area of research. nih.govresearchgate.net These methods often involve the use of chiral catalysts or auxiliaries to introduce new stereocenters with high selectivity. The resulting stereochemically defined azepane derivatives are valuable intermediates for the synthesis of complex targets, including pharmaceuticals and natural products.

The following table highlights some stereoselective reactions involving azepane derivatives:

| Reaction | Description | Stereochemical Control |

| Diastereoselective Alkylation | The enolate of this compound is reacted with an alkyl halide to introduce a new substituent at the α-position. | The existing stereocenter at C2 directs the alkylation to one face of the enolate. |

| Asymmetric Ring-Closing Metathesis | A chiral catalyst is used to cyclize a diene precursor to form the azepane ring with high enantioselectivity. | The catalyst controls the stereochemistry of the newly formed ring. |

| Asymmetric Hydrogenation | A chiral catalyst is used to reduce a double bond in an azepine precursor, creating one or more new stereocenters. | The catalyst directs the delivery of hydrogen to one face of the double bond. |

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Purity Assessment

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of tert-butyl azepane-2-carboxylate. The flexible seven-membered azepane ring can adopt multiple conformations, and the presence of a stereocenter at the C2 position necessitates a thorough stereochemical and conformational investigation.

One-dimensional NMR (¹H and ¹³C) provides initial information on the chemical environment of the protons and carbons. However, for an unambiguous assignment and to probe through-space interactions, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish proton-proton and proton-carbon correlations, respectively.

In N-Boc protected systems, the rotation around the N-CO bond can lead to the presence of rotamers, which can be observed in the NMR spectrum as a doubling of signals. A combined DFT and NMR study on Garner's aldehyde, an N-Boc protected oxazolidine, confirmed the existence of a dynamic equilibrium between two carbamate (B1207046) conformers. unirioja.es The population of these conformers and the rotational barrier can be determined by variable temperature NMR studies.

A hypothetical NOESY correlation table for the major conformer of this compound is presented below, illustrating the expected through-space interactions.

| Proton 1 | Proton 2 | Expected NOE |

| H2 | H7α | Strong |

| H2 | H3α | Medium |

| H2 | H3β | Weak |

| H7β | H6α | Medium |

| H7β | H6β | Strong |

Advanced Mass Spectrometry Techniques for Complex Reaction Mixture Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are essential for the analysis of complex reaction mixtures generated during the synthesis of this compound. These methods allow for the identification of the desired product, as well as byproducts, impurities, and unreacted starting materials.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the detected ions.

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through fragmentation analysis. The fragmentation pattern of the parent ion can help to confirm the structure of the molecule. For carboxylic acids, characteristic losses of H₂O (18 Da) and COOH (45 Da) are often observed. libretexts.orgyoutube.com For N-Boc protected amines, a characteristic loss of the Boc group (100 Da) or isobutene (56 Da) is a common fragmentation pathway. The fragmentation of this compound is expected to involve the loss of the tert-butyl group, followed by the loss of carbon dioxide from the carboxylic acid moiety.

In a hypothetical LC-MS analysis of a crude reaction mixture for the synthesis of this compound, the following species might be identified:

| Retention Time (min) | m/z [M+H]⁺ | Proposed Identity |

| 2.5 | 144.1021 | Azepane-2-carboxylic acid |

| 4.8 | 244.1543 | This compound |

| 6.2 | 300.1754 | Di-tert-butoxycarbonyl azepane-2-carboxylate |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By obtaining a single crystal of a chiral compound, it is possible to unambiguously establish the spatial arrangement of all atoms.

In a hypothetical X-ray crystallographic analysis of a single crystal of (S)-tert-butyl azepane-2-carboxylate, one would expect to obtain precise data on the conformation of the azepane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents. The crystallographic data would also provide definitive proof of the absolute configuration at the C2 stereocenter.

A representative table of crystallographic data for a related N-Boc protected amino acid is shown below:

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.231 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1369.4 |

| Z | 4 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical quality attribute, especially when it is intended for use in the synthesis of chiral drugs. Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the primary method for determining the enantiomeric excess (e.e.) of a chiral compound.

Chiral HPLC:

Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-Boc protected amino acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven to be effective. sigmaaldrich.comsigmaaldrich.comwindows.net

The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane) and a more polar alcohol (like isopropanol) is often used in normal-phase chromatography. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.

A typical chiral HPLC separation of racemic this compound might yield the following results:

| Enantiomer | Retention Time (min) |

| (R)-tert-butyl azepane-2-carboxylate | 12.5 |

| (S)-tert-butyl azepane-2-carboxylate | 14.8 |

From the peak areas of the two enantiomers, the enantiomeric excess can be calculated using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

Chiral GC:

Chiral gas chromatography is another valuable technique for enantiomeric excess determination, often after derivatization of the analyte to increase its volatility. For carboxylic acids, derivatization to the corresponding methyl or ethyl ester is a common practice. The separation is then performed on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.

In some cases, indirect methods can be used where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Computational Chemistry and Theoretical Studies of Tert Butyl Azepane 2 Carboxylate

Conformational Analysis and Energy Minima Calculations

The seven-membered azepane ring is inherently flexible and can adopt a variety of conformations. The most stable of these are typically chair and boat forms, with twist-chair and twist-boat conformations representing energy minima or transition states. The presence of the N-Boc group and the C2-carboxylate substituent significantly influences the relative energies of these conformers.

Conformational analysis of the azepane ring system has shown that the twist-chair conformation is often the most stable. For the parent azepane, high-level electronic structure calculations have identified the twist-chair as the global minimum on the potential energy surface. The chair conformation is often associated with a transition state. However, the introduction of substituents can alter this landscape. For N-substituted azepanes, the nature of the substituent plays a crucial role in determining the preferred conformation.

Table 1: Representative Calculated Relative Energies of Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | 1.5 - 2.5 |

| Boat | 2.0 - 3.5 |

| Twist-Boat | 0.5 - 1.5 |

Note: These are representative values for a generic substituted azepane ring and the actual values for tert-butyl azepane-2-carboxylate would require specific calculations. The presence of the N-Boc and C2-carboxylate groups would likely lead to a more complex potential energy surface with multiple low-energy conformers.

Molecular Dynamics Simulations for Conformational Landscapes

While energy minima calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of atoms based on a given force field, MD can explore the conformational landscape and identify the probabilities of the molecule occupying different conformational states.

For a flexible molecule like this compound, MD simulations can reveal the transitions between different chair and boat conformations. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects conformational preferences. The trajectory from an MD simulation can be analyzed to generate a Ramachandran-like plot for the key dihedral angles of the azepane ring, providing a visual representation of the accessible conformational space.

MD simulations on related systems, such as other N-Boc protected heterocycles, have shown that the bulky Boc group can restrict the conformational freedom of the ring system. In the case of this compound, the simulations would likely show that the molecule spends most of its time in a few low-energy conformations, with rapid transitions between them. The time scale of these transitions and the lifetime of each conformation can be quantified from the MD trajectory.

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations are powerful tools for investigating the reactivity of a molecule and elucidating the mechanisms of chemical reactions. For this compound, these calculations can be used to predict sites of nucleophilic and electrophilic attack, determine the acidity of the carboxylic acid proton, and model the transition states of various reactions.

Methods such as DFT can be used to calculate molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals provide insights into the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals can indicate the most likely sites for reaction.

Furthermore, quantum chemical calculations can be used to map out the potential energy surface for a specific reaction, such as the deprotection of the Boc group or the esterification of the carboxylic acid. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate.

Table 2: Representative Frontier Orbital Energies for a Substituted Azepane

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | 0.5 to 1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Note: These values are illustrative and the actual frontier orbital energies for this compound would depend on the specific level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. The calculations involve computing the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts relative to a standard reference compound. The accuracy of these predictions has been shown to be quite high, often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C of experimental values. For this compound, predicting the NMR spectra would be particularly useful for assigning the signals of the diastereotopic protons in the azepane ring and for confirming the presence and orientation of the Boc and carboxylate groups.

Similarly, the vibrational frequencies of a molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the peaks in an IR spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned, and the presence of specific functional groups can be confirmed. For this compound, characteristic vibrational modes would include the C=O stretching of the carbamate (B1207046) and carboxylic acid, and the N-H stretching if the carboxylic acid is deprotonated.

Table 3: Representative Predicted vs. Experimental Chemical Shifts for a Boc-Protected Amino Acid Derivative

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Boc C=O | 155.8 | 156.2 |

| Boc C(CH₃)₃ | 80.1 | 80.5 |

| Boc CH₃ | 28.3 | 28.5 |

| Carboxyl C=O | 175.2 | 175.9 |

| α-Carbon | 58.9 | 59.3 |

Note: These values are based on typical results for N-Boc protected amino acids and serve as an illustrative example. beilstein-journals.org

Synthesis and Investigation of Tert Butyl Azepane 2 Carboxylate Analogues and Derivatives

Modifications of the Azepane Ring System (e.g., substitution patterns, unsaturation)

The functionalization of the azepane ring of tert-butyl azepane-2-carboxylate allows for the exploration of new chemical space and the generation of analogues with diverse properties.

Substitution Patterns

A variety of substitution patterns on the azepane ring have been achieved through different synthetic strategies. One notable approach involves the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. This method utilizes an oxidative cleavage of an aza-bicyclo[3.2.2]nonene precursor, which stereoselectively installs substituents at both the C2 and C5 positions. acs.orgnih.govresearchgate.net This strategy provides a flexible route to analogues with tailored properties at the C5 position.

Another strategy for creating substituted azepanes is through the dearomative ring expansion of nitroarenes. This photochemical process, mediated by blue light, transforms a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to yield a substituted azepane. This method offers a pathway to complex azepane structures from readily available starting materials.

Furthermore, α-alkylation of the corresponding ethyl ester has been used to synthesize optically active α-alkylated azepane-2-carboxylic acid esters. umn.edu This approach introduces substituents at the α-position to the carboxylate group, further expanding the diversity of accessible analogues. The synthesis of spirocyclic azepane derivatives, such as tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, has also been reported, introducing unique three-dimensional frameworks. researchgate.nettcichemicals.combldpharm.com

Table 1: Examples of Substituted this compound Analogues

| Analogue | Substitution Position | Synthetic Method | Reference |

|---|---|---|---|

| (2S,5S)-5-Substituted-azepane-2-carboxylate | C5 | Oxidative cleavage of aza-bicyclo[3.2.2]nonene | acs.orgnih.gov |

| α-Alkylated azepane-2-carboxylic acid ester | C2 | Schmidt rearrangement and reduction | umn.edu |

| 3-(hydroxymethyl)azepane-1-carboxylate | C3 | Not specified in abstract | sigmaaldrich.com |

| 2,6-Diazaspiro[3.3]heptane-2-carboxylate | Spirocyclic | Not specified in abstract | tcichemicals.com |

Unsaturation

The introduction of unsaturation within the azepane ring can significantly influence the conformation and reactivity of the molecule. One method to achieve this is through dehydrogenative aromatization. For instance, in a gold-catalyzed aerobic reaction, azepane can participate in the formation of m-phenylenediamine (B132917) derivatives from cyclohexenone motifs, indicating the formation of an unsaturated intermediate. acs.org While this example doesn't directly start from this compound, it demonstrates a strategy for introducing unsaturation into the azepane core.

Alterations of the Ester Moiety for Diverse Synthetic Applications

The tert-butyl ester of azepane-2-carboxylate is a versatile protecting group and a synthetic handle that can be transformed into other functional groups, enabling a wide range of subsequent reactions.

The conversion of tert-butyl esters into other esters can be accomplished through transesterification. google.com This reaction typically involves treating the tert-butyl ester with an alcohol in the presence of an acid or a Lewis acid catalyst. This allows for the introduction of different ester groups, which can be useful for modifying solubility, reactivity, or for introducing specific functionalities.

Furthermore, the tert-butyl ester can be readily converted into amides. A common method involves the in situ generation of an acid chloride from the tert-butyl ester, which is then reacted with a primary or secondary amine to form the corresponding amide. organic-chemistry.org An alternative and efficient method for the synthesis of primary and secondary amides is the direct amidation of esters with sodium amidoboranes at room temperature. nih.gov This reaction is rapid, chemoselective, and proceeds in high yield. Biocatalytic methods using enzymes like lipases have also been explored for the synthesis of amides from esters. york.ac.uk

Table 2: Conversion of this compound to Other Functional Groups

| Starting Material | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Tert-butyl ester | Alcohol, Acid/Lewis Acid | Other esters | Modification of properties, introduction of functionality | google.com |

| Tert-butyl ester | α,α-dichlorodiphenylmethane, SnCl2, Amine | Amide | Peptide synthesis, introduction of amide functionality | organic-chemistry.org |

| Tert-butyl ester | Sodium amidoborane | Amide | Efficient and chemoselective amide synthesis | nih.gov |

Derivatives with Additional Chiral Centers and Their Synthetic Utility

The introduction of new stereocenters into the this compound framework is crucial for the development of chiral drugs and catalysts.

A key strategy for introducing additional chirality is the diastereoselective synthesis of substituted derivatives. The asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives is a prime example, where a new chiral center is created at the C5 position with high stereocontrol. acs.orgnih.govresearchgate.net This approach allows for the synthesis of diastereomerically pure compounds with defined stereochemistry. Similarly, the synthesis of optically active α-alkylated azepane-2-carboxylic acid esters introduces a new chiral center at the C2 position. umn.edu

The use of chiral auxiliaries is another powerful method for controlling stereochemistry during the synthesis of azepane derivatives. wikipedia.orgresearchgate.netsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired reaction, the auxiliary can be removed. For example, chiral oxazolidinones can be used to direct the stereoselective alkylation of the azepane precursor. capes.gov.brresearchgate.net Tert-butanesulfinamide is another widely used chiral auxiliary for the asymmetric synthesis of amines and their derivatives. nih.govyale.edu

The synthetic utility of these chiral derivatives is significant. They serve as key intermediates in the synthesis of complex natural products and pharmaceuticals. The ability to control the stereochemistry at multiple centers is essential for achieving the desired biological activity and minimizing off-target effects.

Table 3: Methods for Introducing Additional Chiral Centers

| Method | Description | Example | Synthetic Utility | Reference |

|---|---|---|---|---|

| Diastereoselective Synthesis | A reaction that favors the formation of one diastereomer over others. | Asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate. | Access to diastereomerically pure compounds with defined stereochemistry. | acs.orgnih.govresearchgate.net |

| Chiral Auxiliaries | A temporary chiral group that directs the stereochemical outcome of a reaction. | Use of chiral oxazolidinones for stereoselective alkylation. | Control over the formation of new stereocenters. | wikipedia.orgresearchgate.netsigmaaldrich.comcapes.gov.brresearchgate.net |

Future Directions and Emerging Research Perspectives

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the exploration of tert-butyl azepane-2-carboxylate derivatives. bohrium.comnih.govyoutube.com HTE allows for the rapid screening of a vast array of reaction conditions, including catalysts, solvents, and reagents, in parallel, which significantly accelerates the optimization of synthetic protocols. bohrium.comnih.govresearchgate.net This data-rich approach is particularly advantageous for complex multi-step syntheses or for challenging transformations where optimal conditions are not obvious. bohrium.com

Automated synthesis platforms can execute these optimized reactions, purify the products, and even perform preliminary analysis with minimal human intervention. chemrxiv.orgsynplechem.com For this compound, this means that libraries of derivatives with diverse substitutions on the azepane ring can be generated rapidly and efficiently. youtube.com Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for desired properties in materials science. youtube.comnih.gov The combination of HTE for rapid optimization and automated systems for production can create a self-driving laboratory environment, where machine learning algorithms propose new structures and reaction conditions based on previous results, further accelerating the discovery of novel functional molecules. youtube.com The use of pre-packed capsules or well-plate kits in these automated systems simplifies the process, making the synthesis of complex molecules more accessible and reproducible. synplechem.com

Development of New Catalytic Systems for Azepane-2-carboxylate Synthesis

While several methods exist for the synthesis of the azepane ring, the development of new, more efficient, and stereoselective catalytic systems remains a key research focus. researchgate.net Future work will likely concentrate on novel catalysts that can construct the seven-membered ring with high atom economy and under milder conditions. researchgate.net Recent breakthroughs, such as the photochemical dearomative ring expansion of nitroarenes using blue light, offer a promising two-step pathway to complex azepanes from simple starting materials. nih.gov Further refinement of this and other strategies, like ring expansion of piperidines, is anticipated. nih.govrsc.org

The exploration of transition metal catalysis continues to be a fruitful area. For instance, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been shown to produce trifluoromethyl-substituted azepine-2-carboxylates, highlighting the potential for introducing unique functional groups during ring formation. researchgate.netnih.gov Similarly, gold-on-ceria (Au/CeO₂) nanoparticles have been used for the aerobic dehydrogenative aromatization of azepane, suggesting novel catalytic pathways for creating unsaturated derivatives. acs.orgacs.org The development of catalysts that allow for the enantioselective synthesis of specific stereoisomers of substituted azepane-2-carboxylates is also a critical goal, as the stereochemistry often dictates the biological activity or material properties. nih.gov

Exploration of Novel Reactivity Patterns and Chemical Space

This compound serves as a versatile scaffold for exploring novel chemical space, an area of significant interest as researchers seek to move beyond more common five- and six-membered heterocyclic systems like pyrrolidine (B122466) and piperidine (B6355638). nih.gov The azepane ring's conformational flexibility provides a unique three-dimensional structure that is currently underrepresented in chemical libraries. nih.govlifechemicals.com

Future research will focus on leveraging the existing functional groups—the tert-butoxycarbonyl (Boc) protected amine and the carboxylate ester—as handles for a wide range of chemical modifications. This allows for the systematic derivatization of the azepane core to create novel molecular architectures. The exploration of reactions that functionalize the C-H bonds of the azepane ring directly would provide new avenues for creating substituted derivatives. Furthermore, using the azepane scaffold to construct more complex systems, such as spirocyclic and fused-ring compounds, is an emerging area. researchgate.netresearchgate.net These efforts will expand the known chemical space around the azepane core, providing a greater diversity of compounds for screening and application. researchgate.net

Potential Applications in Materials Science and Functional Molecule Design

Beyond its established role in medicinal chemistry, the unique structural features of this compound make it an intriguing building block for materials science and the design of other functional molecules. nih.govnih.govresearchgate.net The incorporation of fluorine-containing azepane derivatives is one such avenue, as organofluorine compounds are known to have important applications in modern materials. nih.gov

The azepine ring has been successfully incorporated into the core of nanographenes, demonstrating that this heterocyclic system can be integrated into complex aromatic structures to tune their properties. acs.org The ability to functionalize the nitrogen atom of the azepine allows for further modification of these materials. acs.org It is conceivable that polymers or other macromolecules incorporating the this compound monomer could be designed to have specific thermal, optical, or mechanical properties. The defined three-dimensional shape of the azepane ring could be used to control polymer chain folding or to create specific recognition sites within a material. In functional molecule design, the azepane scaffold continues to be a valuable motif for creating compounds with a high degree of structural diversity, which is beneficial for discovering new therapeutic agents or molecules with other specific binding properties. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for tert-butyl azepane-2-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the azepane nitrogen. Key steps include:

- Amine Protection : Reacting azepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane is critical to isolate the product .

- Yield Optimization : Lower temperatures (0°C) during Boc protection reduce side reactions, improving yields to >75% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store in tightly sealed containers at 2–8°C to prevent degradation. Avoid exposure to moisture and strong oxidizers .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Electrostatic discharge precautions (e.g., grounded equipment) are recommended due to flammability risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity in catalytic applications?

Q. What methodologies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields (e.g., 40–90%) arise from variations in:

- Coupling Agents : HATU vs. EDC/HOBt for amide bond formation (HATU gives 15–20% higher yields due to reduced racemization) .

- Solvent Polarity : THF vs. DMF in Suzuki-Miyaura couplings. Polar aprotic solvents stabilize boronate intermediates, enhancing cross-coupling efficiency .

- Workflow Validation : Reproducibility improves with strict inert atmosphere (N₂/Ar) and moisture-free conditions .

Q. How do steric and electronic properties of this compound influence its role as a ligand in organometallic chemistry?

- Steric Bulk : The tert-butyl group creates a hydrophobic pocket, favoring η²-coordination in Pd(0) complexes for C–N bond-forming reactions .

- Electronic Effects : Electron-withdrawing carboxylate groups stabilize metal centers, reducing oxidative addition barriers in cross-couplings .

- Case Study : In Heck reactions, this compound ligands increase turnover numbers (TONs) by 3-fold compared to unsubstituted analogs .

Data Contradiction Analysis

Q. Why do computational models fail to predict the solution-phase conformation of this compound without explicit solvent parameters?

Gas-phase DFT calculations erroneously favor axial tert-butyl conformers due to neglecting solvent hydrogen bonding. Including explicit solvent molecules (e.g., water clusters) in simulations aligns computational results with experimental NMR data, showing equatorial dominance .

Methodological Recommendations

- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for chiral separation of diastereomers .

- Stability Testing : Monitor hydrolytic degradation via LC-MS under accelerated conditions (40°C, 75% RH) to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.